2,3-Difluoro-6-methoxymandelic acid
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Overview
Description
2,3-Difluoro-6-methoxymandelic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include steps for purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,3-Difluoro-6-methoxymandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Difluoro-6-methoxymandelic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoromandelic acid: Similar structure but lacks the methoxy group.
6-Methoxymandelic acid: Similar structure but lacks the fluorine atoms.
Mandelic acid: The parent compound without any substitutions.
Uniqueness
2,3-Difluoro-6-methoxymandelic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H8F2O4 |
---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-5-3-2-4(10)7(11)6(5)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI Key |
AEBZUPPHPCZINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(C(=O)O)O |
Origin of Product |
United States |
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